molecular formula C9H12FNO B11821366 3-(2-Amino-3-fluorophenyl)propan-1-ol

3-(2-Amino-3-fluorophenyl)propan-1-ol

Cat. No.: B11821366
M. Wt: 169.20 g/mol
InChI Key: BHHNFGOLTAUUQN-UHFFFAOYSA-N
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Description

3-(2-Amino-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Amino-3-fluorophenyl)propan-1-ol involves the reduction of (2-fluorophenyl)-hydroxy-acetonitrile using a borane-tetrahydrofuran complex. The reaction is carried out in tetrahydrofuran at 75°C for 2 hours. After the reaction, methanol and hydrogen chloride are added, followed by refluxing for 2 hours. The product is then isolated by basifying the aqueous layer with sodium carbonate and extracting with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Amino-3-fluorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-3-fluorophenyl)propan-1-ol is unique due to the presence of both an amino group and a fluorine-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-(2-amino-3-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNFGOLTAUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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